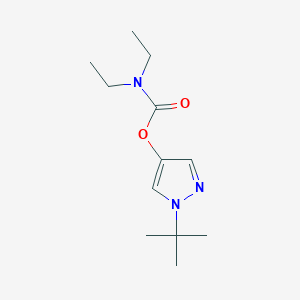
1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate can be achieved through several synthetic routesThe reaction conditions typically include the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
1-tert-Butyl-1H-pyrazol-4-yl diethylcarbamate can be compared with other pyrazole derivatives, such as:
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Used in Suzuki coupling reactions.
4-(1-tert-Butyl)-3-phenyl-1H-pyrazol-4-yl pyridine: Explored for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
88559-01-7 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(1-tert-butylpyrazol-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H21N3O2/c1-6-14(7-2)11(16)17-10-8-13-15(9-10)12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
UDRFMXJXPNYSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CN(N=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















